molecular formula C24H20ClN3O4S B11348044 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348044
M. Wt: 482.0 g/mol
InChI Key: SUOABJUDAVIDPN-UHFFFAOYSA-N
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Description

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a chlorophenyl group, and an oxazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the oxazole ring, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: This compound shares the sulfamoyl and benzyl groups but lacks the oxazole ring and chlorophenyl group, making it less complex.

    5-(4-Chlorophenyl)-1,2-oxazole-3-carboxamide: This compound contains the oxazole and chlorophenyl groups but lacks the sulfamoyl group, resulting in different chemical properties.

Uniqueness

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl group and the oxazole ring allows for a wide range of interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-28(16-17-5-3-2-4-6-17)33(30,31)21-13-11-20(12-14-21)26-24(29)22-15-23(32-27-22)18-7-9-19(25)10-8-18/h2-15H,16H2,1H3,(H,26,29)

InChI Key

SUOABJUDAVIDPN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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